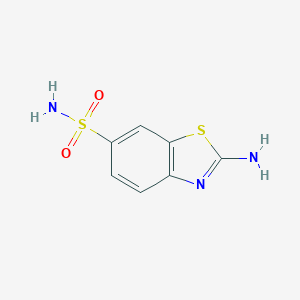

2-Amino-1,3-benzothiazole-6-sulfonamide

Vue d'ensemble

Description

2-Amino-1,3-benzothiazole-6-sulfonamide is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been evaluated for their antibacterial activity as dna gyraseb inhibitors .

Mode of Action

Due to the presence of both exo and endo nitrogen atoms forming the amidine–n=c–nh2 motif, 2-aminobenzothiazoles can enter the reactions of alkylation and acylation of either the amino group or annulation with the whole amidine fragment being involved in giving various heterocycles with fused rings .

Pharmacokinetics

It is known that the compound is a solid at room temperature .

Result of Action

It is used as a reactant in the preparation of substituted 2-benzothiazolamines as sodium flux inhibitors and for anticonvulsant activity .

Action Environment

It is known that the compound should be stored at room temperature .

Analyse Biochimique

Biochemical Properties

It is known that this compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

It is hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

The effects of 2-Amino-1,3-benzothiazole-6-sulfonamide at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Transport and Distribution

This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,3-benzothiazole-6-sulfonamide typically involves the reaction of 2-aminobenzothiazole with sulfonamide derivatives. One common method includes the use of sulfonyl chlorides in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and optimized reaction conditions can further enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-1,3-benzothiazole-6-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction

Activité Biologique

2-Amino-1,3-benzothiazole-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole ring with an amino group and a sulfonamide moiety. Its molecular formula is C₇H₈N₂O₂S₂, and it has a molecular weight of approximately 228.28 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

Target Interactions

This compound has been shown to interact with various enzymes and proteins, leading to inhibition or modulation of their activity. It primarily targets:

- DNA Gyrase : This enzyme is crucial for bacterial DNA replication. The compound acts as an inhibitor, thereby exhibiting antibacterial properties.

- Carbonic Anhydrases : Research indicates that derivatives of this compound can inhibit multiple isoforms of carbonic anhydrases, which are involved in regulating pH and fluid balance in biological systems .

Biochemical Pathways

The compound influences several biochemical pathways through enzyme inhibition. For instance:

- Antimicrobial Activity : It has demonstrated significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.

- Anticonvulsant Effects : Some studies suggest that benzothiazole derivatives can exhibit anticonvulsant properties by modulating neurotransmitter systems .

Biological Activity Summary

The following table summarizes the biological activities associated with this compound:

Case Studies and Research Findings

- Antibacterial Activity : A study evaluated the antibacterial efficacy of various benzothiazole derivatives, including this compound. Results indicated potent inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.

- Antitumor Studies : Research conducted on structural analogs revealed that certain modifications to the benzothiazole framework enhanced antitumor activity significantly. Compounds with electron-donor substituents at the 6-position showed improved efficacy against cancer cell lines .

- Neuropharmacological Effects : In behavioral studies involving animal models, compounds similar to this compound exhibited anticonvulsant effects by enhancing GABAergic transmission, suggesting potential applications in epilepsy treatment .

Pharmacokinetics and Safety Profile

Current data on the pharmacokinetics of this compound is limited. However, it is noted that:

- The compound is stable at room temperature.

- Its interaction with biological membranes suggests potential for oral bioavailability.

Toxicity studies are necessary to establish safe dosage ranges and identify any adverse effects associated with long-term use.

Propriétés

IUPAC Name |

2-amino-1,3-benzothiazole-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S2/c8-7-10-5-2-1-4(14(9,11)12)3-6(5)13-7/h1-3H,(H2,8,10)(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJUKQLMOOVGOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352715 | |

| Record name | 2-Amino-1,3-benzothiazole-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18101-58-1 | |

| Record name | 2-Amino-1,3-benzothiazole-6-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.